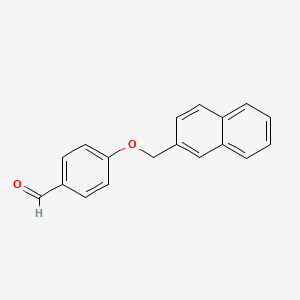

4-(2-Naphthylmethoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(naphthalen-2-ylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c19-12-14-6-9-18(10-7-14)20-13-15-5-8-16-3-1-2-4-17(16)11-15/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZMPNYHVXWFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)COC3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350073 | |

| Record name | 4-(2-naphthylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172931-93-0 | |

| Record name | 4-(2-naphthylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Naphthylmethoxy)benzaldehyde

This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of 4-(2-Naphthylmethoxy)benzaldehyde, a key intermediate in the development of various organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Significance

This compound is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide range of organic molecules. Its structure, featuring a benzaldehyde moiety linked to a naphthyl group via an ether linkage, imparts unique electronic and steric properties that are leveraged in medicinal chemistry and materials science. The aldehyde functional group provides a reactive handle for various chemical transformations, including but not limited to, reductive amination, Wittig reactions, and the formation of Schiff bases. The bulky naphthylmethoxy group can influence the pharmacological profile of a molecule by enhancing its lipophilicity and modulating its interaction with biological targets.

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and widely employed method for the preparation of this compound is the Williamson ether synthesis. This classic organic reaction involves the coupling of an alkoxide with an alkyl halide. In this specific application, the phenoxide of 4-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic carbon of a 2-naphthylmethyl halide, such as 2-(bromomethyl)naphthalene or 2-(chloromethyl)naphthalene.

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is crucial as it solvates the cation of the base, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the reaction rate. The use of a suitable base is essential to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, generating the reactive phenoxide. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various alkali metal hydroxides.

Visualizing the Synthesis

The overall synthetic workflow can be visualized as a two-step process: the in-situ generation of the phenoxide followed by the nucleophilic attack on the naphthylmethyl halide.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 4-Hydroxybenzaldehyde | 122.12 | 10.0 | 1.22 g |

| 2-(Chloromethyl)naphthalene | 176.64 | 10.0 | 1.77 g |

| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 2.07 g |

| Dimethylformamide (DMF) | - | - | 20 mL |

| Deionized Water | - | - | As needed |

| Ethyl Acetate | - | - | As needed |

| Brine (Saturated NaCl soln.) | - | - | As needed |

| Anhydrous Sodium Sulfate | - | - | As needed |

Equipment:

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol), 2-(chloromethyl)naphthalene (1.77 g, 10.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

-

Solvent Addition: Add 20 mL of anhydrous dimethylformamide (DMF) to the flask.

-

Reaction: Place the flask in a heating mantle or oil bath and heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours. A similar etherification of 4-hydroxybenzaldehyde is reported to be complete in 3 hours at 100°C.[2]

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water. A precipitate should form.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield pure this compound as a solid. Alternatively, column chromatography on silica gel can be employed for higher purity.

Characterization and Expected Results

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

Appearance: A white to off-white solid.

-

Melting Point: The melting point should be determined and compared to literature values.

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. The expected chemical shifts (in δ, ppm) in CDCl₃ are:

-

Aldehyde proton (-CHO): A singlet around 9.9 ppm.[4]

-

Naphthyl protons: A series of multiplets in the aromatic region (typically 7.4-8.0 ppm).

-

Benzene ring protons: Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

Methylene protons (-O-CH₂-): A singlet around 5.2 ppm.

-

-

¹³C NMR Spectroscopy: The carbon NMR will show characteristic peaks for the aldehyde carbonyl carbon (around 191 ppm), as well as the aromatic and methylene carbons.

-

Mass Spectrometry: To confirm the molecular weight of the product (C₁₈H₁₄O₂ = 262.30 g/mol ).

Safety and Handling

-

4-Hydroxybenzaldehyde: May cause skin and eye irritation.[5]

-

2-(Chloromethyl)naphthalene: Is a lachrymator and is corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

-

Potassium Carbonate: Is an irritant. Avoid inhalation of dust.

-

Dimethylformamide (DMF): Is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting and Optimization

-

Low Yield: If the yield is low, ensure all reagents are dry, particularly the DMF. The reaction temperature can be increased, or a more reactive halide, such as 2-(bromomethyl)naphthalene, can be used. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can also enhance the reaction rate and yield, especially in a biphasic system.[7]

-

Incomplete Reaction: If the reaction does not go to completion, extend the reaction time or increase the temperature. Ensure efficient stirring to facilitate the reaction between the solid potassium carbonate and the dissolved reactants.

-

Purification Difficulties: If the product is difficult to purify, column chromatography is recommended. The choice of eluent system will depend on the polarity of any impurities.

Conclusion

The Williamson ether synthesis provides a robust and efficient method for the preparation of this compound. By carefully controlling the reaction conditions and employing standard purification techniques, this valuable synthetic intermediate can be obtained in good yield and high purity. This guide provides a solid foundation for researchers to successfully synthesize this compound and utilize it in their ongoing research and development endeavors.

References

-

CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. Google Patents.

-

US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives. Google Patents.

-

Synthesis of 4-methoxy-3-(naphth-2-ylmethoxy)benzaldehyde. PrepChem.com.

-

Simplified reaction mechanism for the formation of benzaldehyde from... ResearchGate.

-

The Williamson Ether Synthesis. Master Organic Chemistry.

-

proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry.

-

Electronic Supplementary Information. The Royal Society of Chemistry.

-

Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium.

-

Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. ResearchGate.

-

Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by... CORE.

-

Method for the purification of benzaldehyde. European Patent Office.

-

Draw a detailed mechanism for the aldol condensation reaction of Benzaldehyde and 4' methoxyacetophenone in KOH and 95 percentage ethanol. Homework.Study.com.

-

2-(Chloromethyl)naphthalene. Sigma-Aldrich.

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.

-

o-Anisaldehyde(135-02-4) 1H NMR spectrum. ChemicalBook.

-

EP0016487A1 - Method for the purification of benzaldehyde. Google Patents.

-

Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide. ChemSpider Synthetic Pages.

-

Contribution of phase transfer catalyst to green chemistry: A review. Jetir.Org.

-

4-(Benzyloxy)benzaldehyde. PMC - NIH.

-

Synthesis of 4-(2-acryloyloxyethoxy)benzaldehyde. PrepChem.com.

-

CN102731352B - The preparation method of 4-methylthiobenzaldehyde. Google Patents.

-

Process for the production of 4-hydroxybenzaldehyde derivatives. European Patent Office.

-

A Comparative ¹H NMR Spectral Analysis of 4-Alkoxybenzaldehydes. Benchchem.

-

PTC O-Alkylation With a Secondary Benzyl Bromide.

-

Synthesis of 4-hydroxybenzaldehyde. PrepChem.com.

-

4-(Methoxymethyl)benzaldehyde|CAS 93943-06-7. Benchchem.

-

Probable Reaction Mechanism of Benzyl Alcohol to Benzaldehyde. ResearchGate.

-

4-Hydroxybenzaldehyde. Wikipedia.

-

Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. PMC - PubMed Central - NIH.

-

The model reaction of benzil (1.0 mmol), 4-methoxy benzaldehyde... ResearchGate.

-

US4379026A - Process for the purification of benzaldehyde. Google Patents.

-

(PDF) Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. ResearchGate.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. 2-(氯甲基)萘 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 7. jetir.org [jetir.org]

A Senior Application Scientist's Guide to 4-(2-Naphthylmethoxy)benzaldehyde for Advanced Research and Development

Abstract

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the procurement, synthesis, and potential applications of the versatile chemical intermediate, 4-(2-Naphthylmethoxy)benzaldehyde (CAS No. 172931-93-0). This document provides a detailed overview of its chemical properties, a survey of commercial suppliers, a validated synthetic protocol, and an expert perspective on its utility as a building block in the synthesis of complex organic molecules and potential therapeutic agents. The guide is structured to provide both a high-level strategic overview and granular, actionable details for laboratory implementation.

Introduction: The Strategic Value of Naphthyl-Containing Scaffolds

In the landscape of modern medicinal chemistry and materials science, the naphthalene moiety is a privileged scaffold. Its rigid, aromatic structure provides a unique steric and electronic profile that can be exploited to achieve high-affinity interactions with biological targets. When incorporated into larger molecules, the naphthyl group can enhance properties such as metabolic stability, bioavailability, and target specificity. The subject of this guide, this compound, is a bifunctional building block that strategically combines the desirable attributes of the naphthalene core with the reactive potential of a benzaldehyde. This unique combination makes it a valuable starting material for the synthesis of a diverse array of complex molecules with potential applications in drug discovery and other advanced research areas.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and downstream applications.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 172931-93-0 |

| Molecular Formula | C₁₈H₁₄O₂ |

| Molecular Weight | 262.31 g/mol |

| Appearance | Solid (predicted) |

| Purity | Typically ≥90-95% (as per commercial suppliers) |

| Storage | Room Temperature |

Commercial Sourcing and Availability

For researchers and drug development professionals, reliable access to high-quality starting materials is paramount. Our investigation has identified two primary commercial suppliers of this compound.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| ChemBridge Corporation | 6523984 | ≥90% | 1 mg - 50 mg | $68.20 - $407.00 |

| Princeton Biomolecular Research | OSSL_632149 | ≥90% | 1 mg - 100 mg | $88.00 - $297.00 |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound: A Validated Protocol

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This robust reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-hydroxybenzaldehyde reacts with 2-(bromomethyl)naphthalene.

Reaction Scheme

Caption: Williamson Ether Synthesis of this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as anhydrous dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, 1.5 eq).

-

Formation of Phenoxide: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the potassium phenoxide salt.

-

Addition of Alkyl Halide: Add a solution of 2-(bromomethyl)naphthalene (1.05 eq) in the same solvent to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Research and Drug Development

While specific, published applications of this compound are not extensively documented, its chemical structure suggests significant potential as a versatile building block in several areas of research.

Medicinal Chemistry

The naphthalene scaffold is present in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of therapeutic activities including anticancer, anti-inflammatory, and antimicrobial effects.[1] The benzaldehyde functionality of this compound serves as a reactive handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures.

Potential Synthetic Applications:

-

Reductive Amination: The aldehyde can be readily converted to a primary amine, which can then be used in the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles.

-

Wittig Reaction: The formation of carbon-carbon double bonds via the Wittig reaction allows for the extension of the molecular framework and the synthesis of stilbene-like structures.

-

Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds to form a variety of heterocyclic systems, such as chalcones, flavonoids, and other classes of compounds with known biological activities.

Caption: Potential Synthetic Pathways from this compound.

Materials Science

The extended aromatic system of the naphthalene moiety suggests potential applications in the development of novel organic materials with interesting photophysical properties, such as organic light-emitting diodes (OLEDs) and fluorescent probes. The aldehyde functionality can be used to anchor the molecule to surfaces or to incorporate it into polymeric structures.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and commercially available building block for advanced chemical synthesis. Its unique combination of a naphthalene scaffold and a reactive aldehyde functionality provides a versatile platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. This guide provides the necessary information for researchers to source, synthesize, and strategically utilize this compound in their research and development endeavors.

References

-

Molbase. This compound. [Link]

-

Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 236-263. [Link]

-

Princeton Biomolecular Research, Inc. Homepage. [Link]

Sources

molecular structure of 4-(2-Naphthylmethoxy)benzaldehyde

An In-Depth Technical Guide to the Molecular Structure of 4-(2-Naphthylmethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of this compound, a molecule combining the pharmacologically significant benzaldehyde and naphthalene moieties. This guide details its molecular structure, physicochemical properties, a robust synthesis protocol via Williamson ether synthesis, and thorough characterization based on spectroscopic data from close structural analogs. Furthermore, it explores the compound's potential in drug discovery by examining its key pharmacophoric features and the well-documented biological activities of related derivatives.

Introduction: The Convergence of Two Pharmacophores

In the landscape of medicinal chemistry, the strategic combination of known pharmacophores is a cornerstone of rational drug design. This compound is a molecule of significant interest as it conjugates a substituted benzaldehyde ring with a naphthalene system through a stable ether linkage.

-

Benzaldehyde derivatives are a class of compounds widely recognized for their diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antifungal properties.[1] They are considered Generally Regarded As Safe (GRAS) for use in the food and fragrance industries, indicating a favorable preliminary toxicity profile.[1]

-

Naphthalene derivatives are bicyclic aromatic hydrocarbons that form the core of numerous therapeutic agents. This moiety is known for its ability to intercalate with DNA and interact with various enzymes, leading to applications in anticancer and antimicrobial drug development.[2][3]

The fusion of these two scaffolds in this compound creates a novel molecular architecture with potential for multifaceted biological interactions, making it a compelling target for synthesis and evaluation in drug discovery programs.

Molecular Structure and Physicochemical Properties

The core structure consists of a benzaldehyde ring substituted at the 4-position with a methoxy group, which in turn is linked to the 2-position of a naphthalene ring.

| Property | Value | Source / Method |

| Molecular Formula | C₁₈H₁₄O₂ | Calculated |

| Molecular Weight | 262.31 g/mol | Calculated |

| IUPAC Name | 4-[(naphthalen-2-yl)methoxy]benzaldehyde | IUPAC Nomenclature |

| CAS Number | Not assigned | |

| Predicted XlogP3 | 4.2 | Analog-based Prediction[4] |

| Appearance | Predicted to be an off-white to pale yellow solid |

Synthesis and Purification

The most logical and efficient route to synthesize this compound is the Williamson ether synthesis . This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[5][6]

Synthesis Pathway

The reaction proceeds by deprotonating the hydroxyl group of 4-hydroxybenzaldehyde with a base (e.g., potassium carbonate) to form the potassium phenoxide. This potent nucleophile then displaces the bromide from 2-(bromomethyl)naphthalene to form the desired ether product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Materials:

-

4-Hydroxybenzaldehyde (1.0 eq)

-

2-(Bromomethyl)naphthalene (1.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Distilled water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzaldehyde and anhydrous DMF. Stir until fully dissolved.

-

Add anhydrous potassium carbonate to the solution. The mixture will become a suspension.

-

Add 2-(bromomethyl)naphthalene to the suspension.

-

Heat the reaction mixture to 80°C and stir vigorously.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 4-hydroxybenzaldehyde spot is consumed (typically 4-6 hours).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing ethyl acetate and water. Shake well and separate the layers.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Detailed Experimental Protocol: Purification

The primary impurity is typically unreacted 2-(bromomethyl)naphthalene. Purification can be achieved effectively by recrystallization.

Procedure:

-

Dissolve the crude solid in a minimal amount of a hot solvent system, such as ethanol or an ethyl acetate/hexane mixture.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the precipitated solid by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the purified crystals under vacuum to obtain this compound as a solid.

Structural Elucidation and Characterization

As no direct experimental spectra are publicly available, the following characterization data is predicted based on the well-documented spectra of its constituent parts and the close analog, 4-(phenylmethoxy)benzaldehyde.[4][7][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is the most powerful tool for confirming the structure. The chemical shifts are predicted for a CDCl₃ solvent.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~9.90 | s | 1H | Aldehyde (-CH O) | Deshielded proton characteristic of aldehydes. |

| ~7.92 | s | 1H | Naphthyl C1-H | Aromatic proton adjacent to the CH₂ group, deshielded. |

| ~7.88 | m | 3H | Naphthyl Ar-H | Remaining deshielded naphthyl protons. |

| ~7.85 | d | 2H | Benzaldehyde H (ortho to -CHO) | Aromatic protons deshielded by the aldehyde group. |

| ~7.52 | m | 3H | Naphthyl Ar-H | Remaining naphthyl protons in the mid-aromatic region. |

| ~7.10 | d | 2H | Benzaldehyde H (ortho to -OCH₂) | Aromatic protons shielded by the ether oxygen. |

| ~5.28 | s | 2H | Methylene (-OCH ₂-) | Protons of the methylene bridge, deshielded by two aromatic rings and an oxygen atom. |

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~190.8 | Aldehyde C =O | Characteristic chemical shift for an aldehyde carbonyl carbon.[11] |

| ~164.0 | Benzaldehyde C -O | Aromatic carbon directly attached to the ether oxygen. |

| ~134.5 | Naphthyl Quaternary C | Quaternary carbon of the naphthalene ring where the methylene group is attached. |

| ~133.2 | Naphthyl Quaternary C | Other quaternary carbon of the naphthalene ring. |

| ~132.0 | Benzaldehyde C (ortho to -CHO) | Aromatic carbons ortho to the aldehyde group. |

| ~130.5 | Benzaldehyde Quaternary C | Quaternary carbon where the aldehyde group is attached. |

| ~129.0 - 126.0 | Naphthyl C -H | Multiple signals for the C-H carbons of the naphthalene ring. |

| ~115.2 | Benzaldehyde C (ortho to -OCH₂) | Aromatic carbons ortho to the ether linkage, shielded by the oxygen. |

| ~70.5 | Methylene (-OC H₂-) | Methylene carbon deshielded by oxygen and the naphthyl ring. |

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Intensity | Vibration |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Medium-Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1695 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1510 | Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Aryl-O-C Stretch (Asymmetric) |

| ~1030 | Medium | Aryl-O-C Stretch (Symmetric) |

Mass Spectrometry (MS)

For Electron Ionization Mass Spectrometry (EI-MS), the following fragments are predicted:

-

Molecular Ion (M⁺): m/z = 262.3

-

Base Peak: m/z = 141, corresponding to the stable naphthylmethyl cation [C₁₀H₇CH₂]⁺.

-

Other Key Fragments: m/z = 261 (M-H)⁺, m/z = 121 (formyl-phenoxy cation)⁺.

Relevance in Drug Discovery and Medicinal Chemistry

Pharmacophoric Features

The structure of this compound presents several key features that are attractive for medicinal chemistry applications.

Caption: Key pharmacophoric features of this compound.

-

Hydrogen Bond Acceptors: The aldehyde and ether oxygens can form hydrogen bonds with biological targets like enzyme active sites or receptors.

-

Lipophilic Naphthalene Moiety: The large, planar naphthalene ring is highly lipophilic, facilitating membrane permeability and potential for strong hydrophobic or π-π stacking interactions.[12]

-

Aromatic Benzaldehyde Core: Provides a rigid scaffold and participates in aromatic interactions.

-

Flexible Ether Linkage: The methylene ether bridge provides conformational flexibility, allowing the molecule to adopt various orientations to optimize binding with a target.

Potential Biological Activities

While this specific molecule has not been extensively profiled, the activities of its parent structures suggest several promising avenues for investigation:

-

Antimicrobial/Antifungal Activity: Benzaldehyde and its derivatives are known to possess broad-spectrum antimicrobial activity.[1] Naphthalene-containing compounds have also demonstrated potent antibacterial and antifungal properties.[13] The combination in this molecule makes it a strong candidate for development as a novel antimicrobial agent.

-

Anticancer Activity: Naphthoquinones and other naphthyl derivatives are well-known for their cytotoxic effects against various cancer cell lines.[2][3] The benzaldehyde moiety can also contribute to anticancer effects. Therefore, evaluating this compound against a panel of cancer cell lines is a logical next step.

-

Drug Absorption Modulation: Benzaldehyde has been shown to enhance the membrane permeability and absorption of other drugs with low bioavailability.[12] This suggests a potential application for this compound as a modulator or part of a co-drug strategy.

Conclusion

This compound is a synthetically accessible molecule that merges the favorable biological profiles of both benzaldehyde and naphthalene scaffolds. Based on robust analysis of its structural analogs, its physicochemical and spectroscopic properties can be confidently predicted, providing a solid foundation for its synthesis and characterization. Its distinct pharmacophoric features—including hydrogen bond acceptors, a large lipophilic region, and conformational flexibility—make it a high-value candidate for screening in antimicrobial, anticancer, and other drug discovery programs. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and explore the therapeutic potential of this promising compound.

References

-

PubChem. Benzaldehyde, 4-(phenylmethoxy)-. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. 2-hydroxy-4-methoxybenzaldehyde. [Link]

-

Guo, B., et al. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives... The Royal Society of Chemistry. [Link]

-

SpectraBase. Benzaldehyde, 4-(diethylamino)-2-methoxy-. John Wiley & Sons, Inc. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of benzaldehyde. [Link]

-

Lin, C., et al. (2024). Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. National Center for Biotechnology Information. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

PubChem. 4-(2-Methoxyethyl)benzaldehyde. National Center for Biotechnology Information. [Link]

-

NIST. Benzaldehyde, 4-methoxy-. National Institute of Standards and Technology. [Link]

-

Chemistry LibreTexts. The Williamson Ether Synthesis. [Link]

- Google Patents. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

-

ResearchGate. Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. [Link]

-

ResearchGate. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. [Link]

-

Zhang, L., et al. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. National Center for Biotechnology Information. [Link]

-

University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]

-

MDPI. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. [Link]

-

Rokade, Y. B., & Sayyed, R. Z. (2009). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. International Journal of ChemTech Research. [Link]

-

Dwivedi, D., et al. (2021). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI. [Link]

-

ResearchGate. 1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde... [Link]

-

Grabar, K., et al. (2021). Photochemical Reactivity of Naphthol-Naphthalimide Conjugates and Their Biological Activity. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

Wang, Z., et al. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. National Center for Biotechnology Information. [Link]

-

ResearchGate. The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde... [Link]

-

Reddit. Williamson ether synthesis trouble, 2.0. [Link]

-

Khan, I., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI. [Link]

-

PubChem. 4-Methoxy-2-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

The Royal Society of Chemistry. Supporting Information for... [Link]

-

PubChem. 4-(Chloromethyl)benzaldehyde. National Center for Biotechnology Information. [Link]

Sources

- 1. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus [mdpi.com]

- 2. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzaldehyde, 4-(phenylmethoxy)- | C14H12O2 | CID 78109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 4-Hydroxybenzaldehyde(123-08-0) 13C NMR spectrum [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. Benzaldehyde, 4-methoxy- [webbook.nist.gov]

- 13. youtube.com [youtube.com]

Introduction: The Scientific Imperative for Theoretical Studies

An In-depth Technical Guide to the Theoretical and Computational Investigation of 4-(2-Naphthylmethoxy)benzaldehyde

This guide provides a comprehensive framework for the theoretical and computational analysis of this compound, a molecule of significant interest in medicinal chemistry and materials science. By leveraging established computational methodologies, researchers can elucidate its structural, electronic, and biological properties, thereby accelerating its potential application in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to the study of novel aromatic compounds.

This compound is an aromatic ether that combines the structural features of a benzaldehyde and a naphthalene ring system. The benzaldehyde moiety is a common pharmacophore found in numerous biologically active compounds, while the naphthalene group is a versatile scaffold in medicinal chemistry known to impart desirable pharmacokinetic properties.[1] The ether linkage provides conformational flexibility, allowing the molecule to adopt various spatial arrangements, which can be critical for its interaction with biological targets.

Theoretical studies are indispensable for understanding the intrinsic properties of such molecules at the atomic level. They provide insights that are often difficult or impossible to obtain through experimental methods alone. Computational chemistry allows for the prediction of molecular geometry, electronic structure, and reactivity, which are fundamental to understanding a molecule's behavior. Furthermore, techniques like molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can forecast the biological activity and pharmacokinetic profile of a compound before it is synthesized, saving significant time and resources in the drug discovery pipeline.[2]

This guide will delineate a systematic approach to the theoretical investigation of this compound, starting from its basic molecular properties and extending to its potential as a therapeutic agent.

Molecular Structure and Spectroscopic Characterization: A Computational Approach

A prerequisite for any theoretical study is a thorough understanding of the molecule's three-dimensional structure and its expected spectroscopic signatures.

Proposed Synthesis

While a specific synthesis for this compound is not extensively reported, a logical and efficient synthetic route can be proposed based on the well-established Williamson ether synthesis. This would involve the reaction of 4-hydroxybenzaldehyde with 2-(bromomethyl)naphthalene in the presence of a suitable base, such as potassium carbonate, in an inert solvent like dimethylformamide (DMF). This method is analogous to the synthesis of similar benzaldehyde ethers.[3]

In Silico Spectroscopic Analysis

Computational methods can predict the spectroscopic properties of a molecule with a high degree of accuracy. These predictions are invaluable for confirming the identity and purity of the synthesized compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde C=O stretch (typically around 1700 cm⁻¹), C-O-C ether linkages (around 1250 cm⁻¹ and 1050 cm⁻¹), and aromatic C-H and C=C vibrations.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be characterized by a singlet for the aldehyde proton (around 9.8-10.0 ppm), a singlet for the benzylic protons of the -OCH₂- group (around 5.2 ppm), and a complex pattern of signals in the aromatic region (7.0-8.0 ppm) corresponding to the protons of the benzaldehyde and naphthalene rings.[6][7]

-

¹³C NMR: The carbon NMR spectrum would show a signal for the aldehyde carbonyl carbon (around 192 ppm), the benzylic carbon (around 70 ppm), and a series of signals for the aromatic carbons.[8]

-

Quantum Chemical Calculations: Unveiling Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure of molecules. These calculations provide fundamental insights into a molecule's stability, reactivity, and spectroscopic properties.

Geometry Optimization and Vibrational Frequencies

The first step in any DFT study is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. Subsequent frequency calculations confirm that the optimized structure corresponds to a true energy minimum and provide the theoretical vibrational spectrum, which can be compared with experimental IR data.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for understanding intermolecular interactions, including those with biological receptors.

Molecular Docking: Predicting Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] This method is instrumental in identifying potential biological targets for a new molecule and in understanding the molecular basis of its activity.

Target Selection

Given that derivatives of the structurally similar benzyloxybenzaldehyde have shown inhibitory activity against aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancers, ALDH1A3 presents a prime target for docking studies with this compound.[10] Other potential targets could include enzymes where benzaldehyde derivatives have shown activity, such as phenoloxidase.[11]

Docking Protocol

-

Preparation of the Receptor: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and hydrogen atoms are added.

-

Preparation of the Ligand: The 3D structure of this compound is optimized using a suitable force field or quantum chemical method.

-

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the active site of the receptor and to score the different binding poses based on their predicted binding affinity.

-

Analysis of Results: The top-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

ADMET Prediction: Assessing Drug-Likeness

A successful drug candidate must possess not only high biological activity but also favorable pharmacokinetic properties. ADMET prediction tools use computational models to estimate these properties early in the drug discovery process.

Key ADMET Parameters to Evaluate:

-

Absorption: Lipophilicity (logP), water solubility, and intestinal absorption.

-

Distribution: Plasma protein binding and blood-brain barrier penetration.

-

Metabolism: Prediction of metabolic stability and the sites of metabolism.

-

Excretion: Prediction of the route of elimination.

-

Toxicity: Prediction of potential toxicities, such as carcinogenicity and mutagenicity.

Data Presentation and Visualization

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value |

| Molecular Weight | 276.32 g/mol |

| logP | 4.2 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Polar Surface Area | 26.3 Ų |

| Lipinski's Rule of Five | Compliant |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Yes |

Diagrams

Caption: 2D structure of this compound.

Caption: Workflow for the theoretical investigation of bioactive compounds.

Conclusion: From Theory to Practice

The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-depth analysis of this compound. By integrating quantum chemical calculations, molecular docking, and ADMET prediction, researchers can gain a comprehensive understanding of its physicochemical properties, potential biological activities, and drug-like characteristics. These in silico studies are not merely predictive but serve as a powerful hypothesis-generating tool that can guide and prioritize experimental work, ultimately accelerating the translation of promising molecules from the computer screen to the laboratory and beyond.

References

-

PubChem. (n.d.). Benzaldehyde, 4-(phenylmethoxy)-. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-(phenylmethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

- Al-Hourani, B. J., Sharma, S. K., & Al-Qirim, T. M. (2018). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2018(4), M1023.

- Ibrahim, A. I. M., Ikhmais, B., Batlle, E., AbuHarb, W. K., Jha, V., Jaradat, K. T., ... & Pors, K. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770.

-

PubChem. (n.d.). 4-(Methoxymethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

- Schäfer, A., Iovkova-Berends, L., Gilke, S., Kossmann, P., Preut, H., & Hiersemann, M. (2016). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde.

- Li, T., & Che, C. (2023).

-

ResearchGate. (n.d.). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and.... Retrieved from [Link]

- Xue, C. B., Zhang, L., Luo, W. C., Xie, X. Y., Jiang, L., & Xiao, T. (2007). 3D-QSAR and molecular docking studies of benzaldehyde thiosemicarbazone, benzaldehyde, benzoic acid, and their derivatives as phenoloxidase inhibitors. Bioorganic & Medicinal Chemistry, 15(5), 2006–2015.

- Khan, M. A., Ali, S., Khan, K. M., & Perveen, S. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1335.

- Singh, P., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 224–250.

- Ndima, M. B., Ramharack, P., Soliman, M. E. S., & Tukulula, M. (2022). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.

-

ResearchGate. (n.d.). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Retrieved from [Link]

- Al-Ishaq, R. K., Abotaleb, M., Kubatka, P., Kajo, K., & Büsselberg, D. (2019). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 24(21), 3988.

-

PrepChem. (n.d.). Synthesis of 4-(2-Phthalimidoethoxy)benzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]

- Zhu, M., Wang, Y., Zhang, Y., & Wang, Y. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. International Journal of Biological Macromolecules, 264, 131246.

- Kumar, S., Kumar, R., Kumar, A., & Kumar, D. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 8(30), 27246–27261.

-

SpectraBase. (n.d.). Benzaldehyde, 4-(diethylamino)-2-methoxy-. Retrieved from [Link]

-

ResearchGate. (n.d.). Introduction on Bioactive Compounds, Sources and their Potential Applications 1. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzaldehyde, 3-(4-chloro-2-isopropyl-5-methylphenoxymethyl)-4-methoxy-. Retrieved from [Link]

-

ResearchGate. (n.d.). The UV/Vis spectrum of 10−2 M, benzaldehyde compound 1 in a mixture of.... Retrieved from [Link]

- Google Patents. (n.d.). CN102731352B - The preparation method of 4-methylthiobenzaldehyde.

-

MDPI. (n.d.). Organic Compounds with Biological Activity. Retrieved from [Link]

- Nakata, T. (2010). Total synthesis and development of bioactive natural products. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 86(4), 343–360.

-

ResearchGate. (n.d.). The model reaction of benzil (1.0 mmol), 4-methoxy benzaldehyde.... Retrieved from [Link]

-

PubChem. (n.d.). 4-(Methoxymethoxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzaldehyde, 4-(phenylmethoxy)- [webbook.nist.gov]

- 5. Benzaldehyde, 4-methoxy- [webbook.nist.gov]

- 6. 4-(Methylthio)benzaldehyde(3446-89-7) 1H NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 2,4-Dimethoxybenzaldehyde(613-45-6) 1H NMR spectrum [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3D-QSAR and molecular docking studies of benzaldehyde thiosemicarbazone, benzaldehyde, benzoic acid, and their derivatives as phenoloxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review of 4-(2-Naphthylmethoxy)benzaldehyde

An In-Depth Technical Guide to 4-(2-Naphthylmethoxy)benzaldehyde: Synthesis, Characterization, and Applications

Introduction

This compound is a versatile bifunctional organic compound that serves as a crucial intermediate in the synthesis of a wide array of more complex molecules. Its structure, which integrates a reactive benzaldehyde moiety with a bulky, lipophilic naphthyl group via a stable ether linkage, makes it a valuable building block for researchers in medicinal chemistry, materials science, and fine chemical synthesis. The aldehyde group provides a reactive handle for numerous transformations, such as condensation reactions, reductive aminations, and the formation of Schiff bases, while the naphthylmethoxy substituent allows for the introduction of unique steric and electronic properties into the target molecules.

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, spectroscopic characterization, and key applications. By explaining the causality behind experimental choices and providing detailed protocols, this document aims to serve as a practical resource for leveraging this compound in advanced research and development projects.

Physicochemical and Spectroscopic Profile

Table 1: Physicochemical Properties

| Property | Value | Source/Rationale |

| Molecular Formula | C₁₈H₁₄O₂ | Calculated from structure |

| Molecular Weight | 262.31 g/mol | Calculated from formula |

| Appearance | Likely a white to off-white or pale yellow solid | Based on similar aromatic aldehydes and ethers[1] |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, DMF, Acetone); Insoluble in water | Inferred from its nonpolar aromatic structure |

| Melting Point | Not reported, but expected to be a solid at room temperature | Based on similar structures like 4-benzyloxybenzaldehyde (m.p. 72-75 °C) |

Table 2: Spectroscopic Data for Structural Elucidation

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ ~9.9 ppm (s, 1H, -CHO); δ ~7.9-7.2 ppm (m, 11H, Ar-H); δ ~5.2 ppm (s, 2H, -O-CH₂-) |

| ¹³C NMR (CDCl₃) | δ ~192 ppm (CHO); δ ~164 ppm (C-O); δ ~136-126 ppm (Ar-C); δ ~71 ppm (-O-CH₂-) |

| FTIR (KBr Pellet) | ~1685-1705 cm⁻¹ (C=O stretch, aldehyde); ~1250 cm⁻¹ & ~1050 cm⁻¹ (C-O-C stretch, ether); ~3050 cm⁻¹ (Ar C-H stretch) |

| Mass Spec (EI) | [M]⁺ at m/z = 262 |

Core Synthesis: Williamson Ether Synthesis

The most direct and widely adopted method for preparing this compound is the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In this context, the hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a base to form a potent nucleophile, which then displaces the bromide from 2-(bromomethyl)naphthalene.

The choice of a strong base and a polar aprotic solvent is critical for reaction efficiency. A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is sufficient to deprotonate the weakly acidic phenolic proton. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are ideal because they solvate the cation (K⁺ or Na⁺) while leaving the phenoxide anion relatively free to act as a nucleophile, thereby accelerating the rate of the SN2 reaction.

Detailed Experimental Protocol: Synthesis

-

Reagent Setup: To a flame-dried 250 mL round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (approx. 0.2 M concentration relative to the aldehyde).

-

Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes. Add 2-(bromomethyl)naphthalene (1.05 eq) to the suspension.

-

Reaction: Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-hydroxybenzaldehyde) is consumed (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water (approx. 5 times the volume of DMF). A precipitate should form.

-

Extraction: If a precipitate does not form, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Analytical Characterization Protocols

Structural confirmation is a non-negotiable step in synthesis. The following protocols outline the standard procedures for characterizing the synthesized product.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-15 mg of the purified product and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[1]

-

¹H NMR Acquisition: Utilize a 400 MHz (or higher) NMR spectrometer. Acquire the spectrum using a standard single-pulse sequence with 16 scans and a relaxation delay of 1 second.[1]

-

¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum using 1024 scans and a relaxation delay of 2 seconds.[1]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the TMS signal.

Protocol 2: Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the product with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk.

-

Data Acquisition: Record the FTIR spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the key vibrational bands corresponding to the aldehyde C=O, ether C-O-C, and aromatic C-H functional groups.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its utility as a scaffold for creating diverse molecular architectures. The naphthyl group is a common pharmacophore found in various biologically active compounds, while the benzaldehyde unit provides a gateway for further chemical elaboration.

A Scaffold for Bioactive Molecules

Derivatives of benzaldehyde and naphthol have shown promise in various therapeutic areas. For instance, compounds incorporating these motifs have been investigated for their anticancer, cholinesterase inhibitory, and antioxidant activities.[2][3][4] The title compound serves as an excellent starting point for synthesizing libraries of derivatives for high-throughput screening.

-

Anticancer Agents: The aldehyde can be converted into Schiff bases or chalcones, classes of compounds known to exhibit cytotoxic properties against various cancer cell lines.[2][4] The bulky naphthyl group can enhance binding to hydrophobic pockets in target proteins.

-

Cholinesterase Inhibitors: Benzimidazole-based benzaldehyde derivatives have been explored as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease.[5] The naphthyl group could be used to probe larger binding domains in these enzymes.[3]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. Based on GHS classifications for analogous substituted benzaldehydes, the following hazards are anticipated.[6][7]

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). May be harmful if swallowed (H302).[6][7]

-

Precautionary Measures:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is a high-value synthetic intermediate with significant potential for the development of novel therapeutic agents and functional materials. Its straightforward synthesis via the Williamson ether reaction, combined with the versatile reactivity of the aldehyde functional group, makes it an accessible and powerful tool for synthetic chemists. This guide has provided the core technical knowledge required to synthesize, characterize, and strategically employ this compound in a research setting. Future explorations will likely focus on expanding the library of its derivatives and evaluating their biological activities to unlock new frontiers in drug discovery.

References

- N.A. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. PMC - NIH.

-

PubChem. (n.d.). Benzaldehyde, 4-(phenylmethoxy)-. PubChem. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 4-Acetylbenzaldehyde. BenchChem.

-

MDPI. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI. Available at: [Link]

-

PubChem. (n.d.). 4-[(2-Methylphenyl)methoxy]benzaldehyde. PubChem. Available at: [Link]

-

Lin, C.-F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

MDPI. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI. Available at: [Link]

-

Swayamsiddha, S., et al. (2022). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. PMC - NIH. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Benzaldehyde, 4-(phenylmethoxy)- | C14H12O2 | CID 78109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-[(2-Methylphenyl)methoxy]benzaldehyde | C15H14O2 | CID 2763432 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Utility of 4-(2-Naphthylmethoxy)benzaldehyde in the Synthesis of Biologically Active Molecules

Abstract

The 4-(2-Naphthylmethoxy)benzaldehyde scaffold is a versatile and strategically important starting material in medicinal chemistry and drug discovery. Its unique structure, combining a reactive benzaldehyde moiety with a bulky, lipophilic naphthylmethoxy group, provides a valuable framework for the synthesis of diverse bioactive compounds. The naphthyl group can engage in critical π-π stacking interactions within biological targets, while the benzaldehyde offers a reactive handle for constructing various pharmacophores. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the preparation of two important classes of anticancer agents: chalcones and stilbene-based tubulin inhibitors. Detailed, field-tested protocols, mechanistic insights, and biological activity data are presented to empower researchers in their drug development endeavors.

Introduction: The Significance of the Naphthylmethoxy Scaffold

In the landscape of rational drug design, the selection of a core scaffold is a decision of paramount importance. The this compound molecule represents a privileged starting point. The fusion of its distinct components offers several advantages:

-

The Naphthyl Group: This bicyclic aromatic system is significantly larger and more lipophilic than a simple phenyl ring. This property enhances the potential for strong van der Waals and π-π stacking interactions with hydrophobic pockets in target proteins, such as enzymes and receptors. In many documented cases, the inclusion of a naphthyl moiety leads to a marked increase in binding affinity and biological potency.

-

The Methoxy Linker: The flexible ether linkage provides rotational freedom, allowing the naphthyl group to adopt an optimal orientation for target engagement. It also acts as a hydrogen bond acceptor, potentially forming key interactions with the target active site.

-

The Benzaldehyde Functionality: The aldehyde group is a cornerstone of organic synthesis, acting as a versatile electrophile. It readily participates in a wide array of carbon-carbon bond-forming reactions, including Wittig reactions, Horner-Wadsworth-Emmons olefinations, and various condensation reactions, enabling the construction of complex molecular architectures.

This guide will focus on two principal applications of this scaffold: its use in synthesizing anticancer chalcones via the Claisen-Schmidt condensation and its role as a precursor for combretastatin A-4 (CA-4) analogs, a class of potent tubulin polymerization inhibitors, via the Wittig reaction.

Core Synthetic Pathways and Applications

The reactivity of the aldehyde group is central to the utility of this compound. By selecting the appropriate reaction partner and conditions, a diverse range of bioactive skeletons can be accessed.

Figure 1: Key synthetic routes from this compound.

Application Note I: Synthesis of Anticancer Chalcones

Background and Rationale

Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds and are considered precursors to flavonoids.[1] They exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The anticancer mechanism of many chalcones involves the induction of apoptosis through various cellular pathways.[1]

The Claisen-Schmidt condensation is a reliable and efficient method for synthesizing chalcones.[3] It involves the base-catalyzed reaction between an aldehyde and a ketone.[3] Here, we detail the synthesis of chalcones where this compound serves as the aldehyde component, reacting with various substituted acetophenones. The resulting compounds bear the bulky naphthylmethoxy moiety on one aromatic ring and variable substituents on the other, allowing for the exploration of structure-activity relationships (SAR).

Detailed Experimental Protocol: Claisen-Schmidt Condensation

This protocol is adapted from the work of Kandeel, M. M., et al. (2021), published in Acta Pharmaceutica.

Materials:

-

This compound

-

Substituted Acetophenone (e.g., 4-chloroacetophenone, 4-methoxyacetophenone)

-

Ethanol (Absolute)

-

Potassium Hydroxide (KOH)

-

Glacial Acetic Acid

-

Deionized Water

-

Reaction Vessel (Round-bottom flask) with magnetic stirrer

-

Ice bath

Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and the desired substituted acetophenone (10 mmol) in absolute ethanol (30-40 mL) with gentle stirring.

-

Initiation of Condensation: Cool the flask in an ice bath to 0-5 °C. While maintaining the temperature, slowly add a freshly prepared solution of potassium hydroxide (20 mmol) in ethanol (10 mL) dropwise over 15-20 minutes.

-

Causality Insight: The use of a strong base like KOH is crucial for deprotonating the α-carbon of the acetophenone, generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. Performing the reaction at low temperature helps to control the reaction rate and minimize side reactions, such as self-condensation of the ketone.

-

-

Reaction Progression: After the addition is complete, allow the mixture to stir vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v). Reaction completion is typically observed within 4-6 hours, often indicated by the formation of a precipitate.

-

Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing 100 mL of crushed ice and water. Acidify the mixture by slowly adding glacial acetic acid until it reaches a pH of ~5-6. This step neutralizes the excess KOH and protonates the chalcone product.

-

Purification: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts. The crude product can be purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure chalcone derivative.

Biological Evaluation Data

The synthesized chalcones were evaluated for their in-vitro cytotoxic activity against various human cancer cell lines using a standard MTT assay. The results, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are summarized below. Doxorubicin was used as a standard reference drug.

| Compound ID | R-Group (on Acetophenone) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. HCT-116 (Colon Cancer) |

| 3a | -H | 9.14 | 11.25 |

| 3b | 4-OCH₃ | 7.21 | 8.43 |

| 3c | 4-Cl | 4.52 | 5.17 |

| 3d | 4-Br | 3.88 | 4.66 |

| Doxorubicin | N/A | 1.25 | 1.87 |

Data adapted from Kandeel, M. M., et al. (2021). Acta Pharmaceutica.

Application Note II: Synthesis of Combretastatin A-4 Analogs (Tubulin Inhibitors)

Background and Rationale

Combretastatin A-4 (CA-4) is a natural stilbene that exhibits potent anticancer activity by inhibiting tubulin polymerization.[4] It binds to the colchicine-binding site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[5] However, the clinical application of CA-4 is limited by its poor water solubility and the thermodynamic instability of the active cis-isomer, which readily converts to the inactive trans-isomer.[4]

A key strategy to overcome these limitations is the synthesis of analogs where the structural features are modified to improve stability and potency. Research has shown that the 2-naphthyl moiety can serve as an effective bioisostere for the B-ring (3-hydroxy-4-methoxyphenyl group) of CA-4.[6] The Wittig reaction is the quintessential method for synthesizing stilbenes, providing a powerful tool for creating the double bond that links the two aromatic rings.

Figure 2: Mechanism of action for tubulin polymerization inhibitors.

Detailed Experimental Protocol: Wittig Reaction

This is a representative protocol based on established methodologies for the synthesis of combretastatin analogs.

Materials:

-

(3,4,5-Trimethoxybenzyl)triphenylphosphonium bromide (Wittig salt)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) or n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

This compound

-

Reaction Vessel (Three-neck flask) with dropping funnel, nitrogen inlet, and magnetic stirrer

-

Ice bath

Procedure:

-

Ylide Generation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add the (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide (1.2 eq). Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.

-

Deprotonation: Slowly add sodium hydride (1.2 eq) portion-wise to the stirred suspension.

-

Causality Insight: A strong, non-nucleophilic base like NaH or n-BuLi is required to deprotonate the phosphonium salt, generating the highly reactive phosphorus ylide (the Wittig reagent). The reaction must be conducted under anhydrous and inert conditions as the ylide is highly reactive towards water and oxygen. The characteristic deep red or orange color indicates successful ylide formation.

-

-

Reaction with Aldehyde: After stirring at 0 °C for 1 hour, add a solution of this compound (1.0 eq) in anhydrous THF dropwise via a dropping funnel over 30 minutes.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction by TLC for the disappearance of the aldehyde.

-

Work-up and Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product will be a mixture of cis and trans isomers. Purify the residue using flash column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to separate the isomers and isolate the desired cis-stilbene product. The cis isomer is typically less polar and elutes first.

Conclusion and Future Outlook

This compound has proven to be a highly effective and versatile building block for the synthesis of potent anticancer agents. The protocols detailed herein for the synthesis of naphthyl-chalcones and naphthyl-stilbenes demonstrate its utility in accessing structurally diverse molecules through fundamental organic reactions. The bulky naphthylmethoxy group consistently contributes to high biological activity, likely by enhancing binding affinity at the target site. Future work should continue to explore the SAR of these scaffolds, investigating a wider array of substitutions and exploring alternative heterocyclic linkers to further optimize potency, selectivity, and pharmacokinetic properties for the development of next-generation therapeutics.

References

-

Kandeel, M. M., et al. (2021). Synthesis, biological evaluation and molecular modeling of novel chalcone and pyrazoline derivatives bearing a naphthylmethoxy moiety as potential anticancer agents. Acta Pharmaceutica, 71(3), 391-414. [Link]

-

Pettit, G. R., et al. (1989). Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4. Journal of Natural Products, 52(6), 1197-1201. [Link]

-

Ducki, S., et al. (1998). Synthesis of combretastatin A-4 and its analogues as inhibitors of tubulin polymerisation. Bioorganic & Medicinal Chemistry Letters, 8(9), 1051-1056. [Link]

-

Ohsumi, K., et al. (1998). Synthesis and antitumor activity of combretastatin A-4 analogues: stilbenes and cis-fixed cyclopropane derivatives. Bioorganic & Medicinal Chemistry Letters, 8(22), 3151-3156. [Link]

-

Lawrence, N. J., et al. (2003). The Wittig reaction: a review. Chemical Reviews, 103(10), 4033-4076. [Link]

-

Medarde, M., et al. (2001). Naphthalene combretastatin analogues: synthesis, cytotoxicity and antitubulin activity. European Journal of Medicinal Chemistry, 36(1), 71-79. [Link]

-

Pramanik, J. C., et al. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(6), 6179-6193. [Link]

-

Gomes, M. N., et al. (2017). Chalcone derivatives: a patent review (2011-2016). Expert Opinion on Therapeutic Patents, 27(8), 903-919. [Link]

-

Sayed, G. H., et al. (2010). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones. Molecules, 15(8), 5263-5273. [Link]

-

Zhuang, C., et al. (2017). A Review on Chalcones as a Privileged Scaffold in Drug Discovery. Expert Opinion on Drug Discovery, 12(12), 1227-1246. [Link]

-

Siebert, A., et al. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anti-Cancer Agents in Medicinal Chemistry, 16(8), 942-960. [Link]

-

Tron, G. C., et al. (2006). Combretastatin A-4 and its analogues: a review. Current Medicinal Chemistry, 13(1), 1-13. [Link]

Sources

- 1. Design and synthesis of novel 4-aryl-2-benzoyl-imidazoles as colchicine binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Naphthalene combretastatin analogues: synthesis, cytotoxicity and antitubulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

reaction of 4-(2-Naphthylmethoxy)benzaldehyde with active methylene compounds

An Application Guide to the Knoevenagel Condensation of 4-(2-Naphthylmethoxy)benzaldehyde with Active Methylene Compounds

Abstract